molecular formula C12H27I2Sb B14303404 Tributyl(diiodo)-lambda~5~-stibane CAS No. 116925-96-3

Tributyl(diiodo)-lambda~5~-stibane

Cat. No.: B14303404
CAS No.: 116925-96-3
M. Wt: 546.91 g/mol
InChI Key: VNORPPOZZPDYCM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three butyl groups and two iodine atoms attached to a central antimony atom. This compound is part of a broader class of organometallic compounds that have significant applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of tributyltin hydride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the tributyltin hydride acting as a reducing agent to facilitate the incorporation of iodine atoms into the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tributyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions often employ reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Tributyl(diiodo)-lambda~5~-stibane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl(diiodo)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A related organotin compound with similar reactivity but different applications.

    Tributyltin oxide: Another organotin compound used as a biocide and antifouling agent.

    Triphenylantimony diiodide: A similar organoantimony compound with phenyl groups instead of butyl groups.

Uniqueness

Tributyl(diiodo)-lambda~5~-stibane is unique due to its specific combination of butyl groups and iodine atoms, which confer distinct chemical properties and reactivity

Properties

CAS No.

116925-96-3

Molecular Formula

C12H27I2Sb

Molecular Weight

546.91 g/mol

IUPAC Name

tributyl(diiodo)-λ5-stibane

InChI

InChI=1S/3C4H9.2HI.Sb/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;2*1H;/q;;;;;+2/p-2

InChI Key

VNORPPOZZPDYCM-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sb](CCCC)(CCCC)(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.